(S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate
Descripción general
Descripción
(S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in treating various autoimmune diseases and cancers.
Mecanismo De Acción
(S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate is a reversible inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B cell development and activation. BTK is involved in the signaling pathways of various receptors, including the B cell receptor, Toll-like receptors, and Fc receptors. Inhibition of BTK leads to the suppression of downstream signaling pathways, resulting in the inhibition of B cell activation and proliferation.
Biochemical and Physiological Effects
(S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate has been shown to have potent inhibitory effects on BTK in preclinical studies. This inhibition leads to the suppression of B cell activation and proliferation, which can result in the reduction of autoantibody production and inflammation in autoimmune diseases. In addition, (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate has shown efficacy in inducing apoptosis in B cell malignancies, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate has several advantages for lab experiments, including its potency, selectivity, and reversible binding to BTK. However, (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability in vivo. In addition, (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate has not been extensively studied in clinical trials, and its safety and toxicity profiles are not well-established.
Direcciones Futuras
For the development and application of (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate include investigating its efficacy in combination with other targeted therapies and optimizing the synthesis method.
Aplicaciones Científicas De Investigación
(S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. In preclinical studies, (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate has shown efficacy in inhibiting BTK and reducing the activation and proliferation of B cells. This has led to its investigation in diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate has also been studied in various B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma.
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-9-12(2)18-14(17-11)21-13-7-6-8-19(10-13)15(20)22-16(3,4)5/h9,13H,6-8,10H2,1-5H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWVRIADORWMIL-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H]2CCCN(C2)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116153 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(4,6-dimethyl-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate | |
CAS RN |
1421035-33-7 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(4,6-dimethyl-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421035-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[(4,6-dimethyl-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.